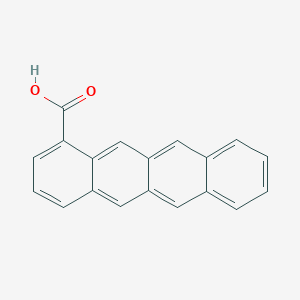

Tetracene-1-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H12O2 |

|---|---|

Molecular Weight |

272.3 g/mol |

IUPAC Name |

tetracene-1-carboxylic acid |

InChI |

InChI=1S/C19H12O2/c20-19(21)17-7-3-6-14-10-15-8-12-4-1-2-5-13(12)9-16(15)11-18(14)17/h1-11H,(H,20,21) |

InChI Key |

OLGBGEZLECIWCT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C=CC=C4C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tetracene-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of a potential synthetic pathway for tetracene-1-carboxylic acid, a functionalized polycyclic aromatic hydrocarbon of interest in materials science and drug development. Due to the limited availability of direct synthetic procedures in published literature, this guide outlines a rational, multi-step approach based on established organic chemistry principles, including the Diels-Alder reaction and subsequent functional group manipulations. The proposed synthesis is designed to be a practical guide for researchers in the field.

Introduction

Tetracene and its derivatives are a class of organic semiconductors that have garnered significant attention for their applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The introduction of functional groups, such as a carboxylic acid, onto the tetracene core can modulate its electronic properties, solubility, and self-assembly behavior, making it a versatile building block for advanced materials. This compound, in particular, offers a site for further chemical modification, enabling its incorporation into larger molecular architectures or its attachment to surfaces. This guide details a proposed synthetic route to this valuable compound.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step sequence, beginning with the construction of a functionalized tetracene precursor via a Diels-Alder reaction, followed by the introduction and subsequent oxidation of a suitable functional group to yield the final carboxylic acid.

A plausible and efficient approach involves the Diels-Alder reaction between a substituted naphthalene derivative and a suitable dienophile to form the core tetracene structure with a precursor functional group at the desired position. This is followed by functional group transformation to yield the target carboxylic acid.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on well-established procedures for similar transformations and should be adapted and optimized for the specific substrates and conditions.

Step 1: Synthesis of 1-Methyl-1,4,5,12-tetrahydro-1,4-epoxytetracene-5,12-dione (Diels-Alder Adduct)

This step involves the Diels-Alder reaction between 1-methylnaphthalene and maleic anhydride.

-

Reaction Scheme:

Caption: Diels-Alder reaction to form the initial adduct.

-

Procedure:

-

To a solution of 1-methylnaphthalene (1.0 eq) in a high-boiling solvent such as xylene, add maleic anhydride (1.1 eq).

-

Heat the reaction mixture to reflux (approximately 140 °C) for 24 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product is expected to precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold xylene and then petroleum ether.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

-

Step 2: Synthesis of 1-Methyltetracene

This step involves the dehydration and aromatization of the Diels-Alder adduct.

-

Reaction Scheme:

Caption: Aromatization to form 1-methyltetracene.

-

Procedure:

-

Suspend the Diels-Alder adduct (1.0 eq) in acetic anhydride.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq).

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into a beaker of ice water with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration, wash with water until the filtrate is neutral, and then wash with ethanol.

-

Purify the crude 1-methyltetracene by column chromatography on silica gel using a hexane/dichloromethane gradient.

-

Step 3: Synthesis of Tetracene-1-carboxaldehyde

This step involves the selective oxidation of the methyl group to an aldehyde.

-

Reaction Scheme:

Caption: Oxidation of 1-methyltetracene to the aldehyde.

-

Procedure:

-

Dissolve 1-methyltetracene (1.0 eq) in a suitable solvent like dioxane or acetic acid.

-

Add selenium dioxide (1.2 eq) to the solution.

-

Heat the reaction mixture to 80-100 °C for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture and filter to remove selenium metal.

-

Dilute the filtrate with water and extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 4: Synthesis of this compound

This final step is the oxidation of the aldehyde to the carboxylic acid.

-

Reaction Scheme:

Caption: Final oxidation to this compound.

-

Procedure:

-

Dissolve tetracene-1-carboxaldehyde (1.0 eq) in a mixture of acetone and water.

-

Cool the solution in an ice bath and add a solution of potassium permanganate (KMnO4) (2.0 eq) in water dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

-

Monitor the disappearance of the starting material by TLC.

-

Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

-

Filter the mixture and wash the solid with hot water.

-

Acidify the filtrate with concentrated HCl to a pH of 1-2 to precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

The final product can be further purified by recrystallization.

-

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the proposed synthesis. Yields are estimated based on similar reactions in the literature and should be optimized.

| Step | Reactant | Reagent/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Methylnaphthalene | Maleic Anhydride | Xylene | 140 | 24 | 70-80 |

| 2 | Diels-Alder Adduct | p-TsOH | Acetic Anhydride | 140 | 4-6 | 60-70 |

| 3 | 1-Methyltetracene | Selenium Dioxide | Dioxane | 80-100 | 12-24 | 50-60 |

| 4 | Tetracene-1-carboxaldehyde | KMnO4 | Acetone/Water | 0-25 | 4-6 | 80-90 |

Conclusion

This whitepaper outlines a viable, albeit currently hypothetical, synthetic route to this compound. The proposed pathway utilizes a series of well-understood organic reactions, providing a solid foundation for researchers to develop a robust and efficient synthesis of this important functionalized tetracene derivative. The detailed experimental protocols and logical workflow diagrams are intended to serve as a practical starting point for the synthesis and further investigation of this compound and its potential applications in advanced materials and drug development. Further experimental work is required to optimize the reaction conditions and validate the proposed route.

An In-depth Technical Guide on Tetracene-1-Carboxylic Acid

This technical guide provides a comprehensive overview of the known properties of tetracene-1-carboxylic acid, a polycyclic aromatic hydrocarbon derivative. The information is curated for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of extensive experimental data for this specific isomer, this guide synthesizes computed data and relevant information from analogous compounds to offer a foundational understanding.

Core Chemical and Physical Properties

This compound, with the molecular formula C₁₉H₁₂O₂, is a derivative of tetracene, a four-ringed acene.[1] The introduction of a carboxylic acid group at the 1-position is expected to significantly influence its solubility, electronic properties, and potential for further chemical modification compared to the parent tetracene molecule. While specific experimental data for the 1-carboxylic acid isomer is scarce, computed properties provide initial insights into its characteristics.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₂O₂ | PubChem[1] |

| Molecular Weight | 272.3 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| XLogP3 | 5.3 | PubChem[1] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Note: The data presented in this table is based on computational models and may differ from experimental values.

Spectroscopic Properties

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the carboxylic acid functional group. A very broad O-H stretching band would likely be observed in the range of 2500-3300 cm⁻¹, often overlapping with C-H stretching vibrations.[2][3] A strong carbonyl (C=O) stretching absorption is anticipated between 1710 and 1760 cm⁻¹.[2][3] The aromatic C-H and C=C stretching vibrations of the tetracene core would appear in their characteristic regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H NMR spectrum, the acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift, typically around 12 ppm.[2] The aromatic protons on the tetracene ring system would resonate in the aromatic region (typically 7-9 ppm), with their specific chemical shifts and coupling patterns being dependent on the substitution pattern.

In the ¹³C NMR spectrum, the carboxyl carbon is expected to have a chemical shift in the range of 165 to 185 ppm.[2] The numerous sp²-hybridized carbons of the tetracene backbone would produce a complex set of signals in the aromatic region of the spectrum.

Synthesis and Reactivity

Specific, detailed experimental protocols for the synthesis of this compound are not widely published. However, general synthetic strategies for introducing carboxylic acid groups onto polycyclic aromatic hydrocarbons could be applicable. One potential conceptual pathway is illustrated below.

Figure 1. A potential synthetic route to this compound.

This proposed workflow involves the initial halogenation of tetracene, followed by the formation of a Grignard reagent, which can then be carboxylated using carbon dioxide. The final product is obtained after acidic workup. It is important to note that this is a generalized scheme, and optimization of reaction conditions would be necessary.

The carboxylic acid functionality imparts a reactive handle on the tetracene molecule, allowing for further derivatization through reactions such as esterification, amidation, and reduction.

Potential Applications in Drug Development

While there is no direct evidence of this compound being used in drug development, the broader class of polycyclic aromatic hydrocarbons and their derivatives have been investigated for various biological activities. The tetracene core is a key structural component in the tetracycline class of antibiotics.[4] Furthermore, some tetracene derivatives have shown antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[5][6]

The carboxylic acid group can be a crucial pharmacophore, enabling interactions with biological targets through hydrogen bonding and ionic interactions.[7] In drug design, carboxylic acid moieties are often used to improve the pharmacokinetic properties of a molecule.[7] The concept of bioisosteric replacement, where a carboxylic acid is substituted with another functional group like a tetrazole to enhance metabolic stability or other properties, is a common strategy in medicinal chemistry.[8][9][10]

The logical workflow for investigating a novel compound like this compound in a drug discovery context is outlined below.

Figure 2. A generalized workflow for preclinical drug discovery.

Experimental Protocols

Due to the lack of specific published experimental studies on this compound, detailed protocols for its analysis cannot be provided. However, standard analytical techniques would be employed for its characterization.

Hypothetical Characterization Workflow:

-

Purity Assessment: High-performance liquid chromatography (HPLC) coupled with a UV detector would be a suitable method to determine the purity of a synthesized batch.

-

Structural Elucidation:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy would be fundamental for confirming the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

-

IR Spectroscopy: To confirm the presence of the carboxylic acid functional group.

-

-

Physicochemical Property Determination:

-

Melting Point: Determined using a standard melting point apparatus.

-

Solubility: Assessed in a range of pharmaceutically relevant solvents.

-

Conclusion

This compound is a molecule of interest due to its tetracene core and the presence of a reactive carboxylic acid group. While comprehensive experimental data is currently limited, computational predictions and knowledge of related compounds provide a foundational understanding of its properties. Further experimental investigation is required to fully elucidate its chemical, physical, and biological characteristics, which would be essential to explore its potential in materials science and drug discovery. The information and conceptual frameworks provided in this guide are intended to serve as a starting point for researchers and scientists interested in this and related compounds.

References

- 1. This compound | C19H12O2 | CID 85798665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Tetracene - Wikipedia [en.wikipedia.org]

- 5. Mersaquinone, A New Tetracene Derivative from the Marine-Derived Streptomyces sp. EG1 Exhibiting Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mersaquinone, A New Tetracene Derivative from the Marine-Derived Streptomyces sp. EG1 Exhibiting Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) [mdpi.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Tetracene-1-carboxylic Acid: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of tetracene-1-carboxylic acid in organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide draws upon qualitative information for its positional isomer, 5-tetracenecarboxylic acid, and established principles of organic chemistry to provide a robust framework for understanding and experimentally determining its solubility.

Introduction to this compound

This compound is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a carboxylic acid group attached to the tetracene backbone. This molecular structure, combining a large, nonpolar aromatic system with a polar carboxylic acid functional group, results in complex solubility behavior that is highly dependent on the nature of the solvent. Understanding this solubility is critical for its application in organic electronics, materials science, and pharmaceutical research, where solution-phase processing and formulation are often required.

Qualitative Solubility Profile

Table 1: Qualitative Solubility of 5-Tetracenecarboxylic Acid in Various Organic Solvents

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Polar Aprotic | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Good | The polar aprotic nature of these solvents can effectively solvate the polar carboxylic acid group through dipole-dipole interactions without protonating it. The relatively large organic structure of these solvents can also interact favorably with the nonpolar tetracene backbone. |

| Nonpolar Aromatic | Toluene | Moderate | The aromatic nature of toluene allows for π-π stacking interactions with the tetracene rings, while the overall nonpolar character limits strong interactions with the carboxylic acid group, leading to moderate solubility. |

| Nonpolar Aliphatic | Hexane | Poor | The nonpolar aliphatic nature of hexane interacts poorly with the polar carboxylic acid group, leading to very low solubility. The large, rigid tetracene structure is also not readily accommodated by the flexible alkane chains. |

| Polar Protic | Water, Methanol | Very Poor | In water, the hydrophobic effect of the large tetracene core dominates, leading to extremely low solubility despite the presence of the carboxylic acid group. In alcohols like methanol, while some hydrogen bonding with the carboxylic acid is possible, the overall nonpolar character of the tetracene moiety limits solubility. |

Experimental Protocols for Solubility Determination

The following section outlines established methodologies for determining the solubility of sparingly soluble organic compounds like this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This is a standard and widely accepted method for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration: The mixture is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached. A shaker or a magnetic stirrer can be used for agitation.

-

Phase Separation: After equilibration, the suspension is allowed to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Centrifugation can be employed to accelerate this process.

-

Sampling: A clear aliquot of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.22 µm PTFE filter) to remove any suspended solid particles.

-

Quantification: The concentration of this compound in the filtered solution is determined using a suitable analytical technique. UV-Vis spectroscopy is often a good choice for chromophoric compounds like tetracene derivatives. A calibration curve should be prepared using standard solutions of known concentrations.

-

Data Reporting: The solubility is reported in units such as grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.

Gravimetric Method

This method is a simpler, though potentially less precise, alternative to the shake-flask method with spectroscopic quantification.

Methodology:

-

Preparation of Saturated Solution: A saturated solution is prepared as described in the shake-flask method.

-

Sampling and Weighing: A known volume of the clear, filtered supernatant is carefully transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is completely evaporated under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the decomposition point of the compound.

-

Final Weighing: The container with the dried residue is weighed again.

-

Calculation: The mass of the dissolved solid is determined by the difference in weight, and the solubility is calculated.

Introduction: The Structural Significance of Tetracene and its Derivatives

An In-depth Technical Guide on the Crystal Structure of Tetracene-1-Carboxylic Acid

Disclaimer: As of October 2025, a definitive, publicly accessible crystal structure for this compound has not been reported in the literature. This guide provides a comprehensive analysis based on the crystal structure of the parent compound, tetracene, which serves as a robust analogue. It further details relevant experimental protocols and a plausible synthetic pathway for this compound, offering valuable insights for researchers, scientists, and drug development professionals.

Tetracene is a polycyclic aromatic hydrocarbon (PAH) composed of four linearly fused benzene rings. It is a well-studied organic semiconductor with applications in electronic devices. The functionalization of the tetracene core, such as the introduction of a carboxylic acid group, can significantly modify its electronic properties, crystal packing, and biological activity. The carboxylic acid moiety, in particular, can introduce hydrogen bonding motifs, altering the supramolecular assembly and providing a handle for further chemical modifications or biological interactions. This guide explores the structural characteristics of tetracene as a foundational model for understanding the yet-to-be-determined structure of this compound.

Crystal Structure of Tetracene: A Close Analogue

The crystal structure of tetracene provides the most reliable framework for predicting the structural behavior of its 1-carboxylic acid derivative. The introduction of a carboxylic acid group at the 1-position is expected to introduce local steric and electronic perturbations, but the overall packing motifs may share similarities with the parent hydrocarbon.

Crystals of tetracene are triclinic, and the structure is closely related to its lower homologues, naphthalene and anthracene.[1] The unit cell contains two molecules, which are situated on independent centers of symmetry.[1] This results in an asymmetric unit composed of two half-molecules.[1] A key feature of the tetracene molecule within the crystal is its complete planarity.[1]

Data Presentation: Crystallographic Data for Tetracene

The crystallographic parameters for tetracene are summarized in the table below, providing a quantitative basis for structural comparison and theoretical modeling.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | Pī |

| a | 7.98 Å |

| b | 6.14 Å |

| c | 13.57 Å |

| α | 101.3° |

| β | 113.2° |

| γ | 87.5° |

| Molecules per Unit Cell (Z) | 2 |

Data sourced from Robertson, J. M., Sinclair, V. C., & Trotter, J. (1950). The crystal and molecular structure of tetracene. Acta Crystallographica, 3(4), 245-250.[1]

Experimental Protocols

Protocol for Crystal Growth of Tetracene

The quality of single crystals is paramount for accurate X-ray diffraction studies. The following protocols are established methods for growing high-quality tetracene crystals.

Method 1: Physical Vapor Transport (PVT) / Sublimation

This is a common and effective method for obtaining high-purity organic single crystals.

-

Purification: Commercial tetracene is first purified by at least two cycles of gradient sublimation in a vacuum to remove impurities.[2]

-

Growth Apparatus: A horizontal or vertical tube furnace with a precise temperature controller is used. The purified tetracene powder is placed at the hot end of a sealed quartz tube under an inert atmosphere (e.g., argon or nitrogen).

-

Growth Conditions: A temperature gradient is established along the tube. For tetracene, slow sublimation at approximately 170°C is effective.[1] Crystals will grow in the cooler region of the tube.

-

Harvesting: After a suitable growth period (days to weeks), the furnace is slowly cooled to room temperature to prevent thermal shock to the crystals. The resulting thin, orange-red platelet crystals are then carefully harvested.[1]

Method 2: Solution-Based Crystal Growth

This method is often simpler to implement but may be more prone to solvent inclusion in the crystal lattice.

-

Solvent Selection: Tetracene has limited solubility in common organic solvents. Xylene and tetralin are suitable solvents for crystal growth.[1]

-

Preparation of Saturated Solution: A saturated or near-saturated solution of tetracene is prepared by dissolving the compound in the chosen solvent, with gentle heating if necessary.

-

Slow Evaporation: The solution is filtered into a clean crystallizing dish, which is then covered (e.g., with perforated aluminum foil) to allow for slow evaporation of the solvent.[3] The dish should be placed in a location free from vibrations and temperature fluctuations.

-

Crystal Formation: As the solvent evaporates, the concentration of the solute will exceed its solubility limit, leading to the formation of crystals.

Hypothetical Protocol for the Synthesis of this compound

-

Step 1: Regioselective Bromination of Tetracene. The first step involves the selective introduction of a bromine atom at the 1-position of the tetracene core. This is a challenging transformation due to multiple reactive sites. Electrophilic bromination of tetracene typically occurs at the 5- and 11-positions. A directed synthesis, possibly starting from a pre-functionalized precursor, would likely be required to achieve the desired 1-bromo isomer.

-

Step 2: Formation of the Organolithium Reagent. 1-Bromotetracene is dissolved in an anhydrous, aprotic solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen). The solution is cooled to -78°C, and a stoichiometric amount of an organolithium reagent (e.g., n-butyllithium) is added dropwise to perform a lithium-halogen exchange, yielding 1-lithiated tetracene.

-

Step 3: Carboxylation. The organolithium intermediate is quenched by pouring it over an excess of crushed solid carbon dioxide (dry ice) or by bubbling dry CO₂ gas through the solution.

-

Step 4: Acidification and Purification. The resulting lithium carboxylate salt is warmed to room temperature and then treated with a dilute aqueous acid (e.g., 1 M HCl) to protonate the carboxylate. The crude this compound is then extracted with an organic solvent, dried, and purified by recrystallization or column chromatography.

Mandatory Visualizations

General Workflow for X-ray Crystallography

The logical flow from a synthesized compound to a finalized crystal structure is depicted below. This workflow is fundamental to the field of structural chemistry.

Caption: A flowchart illustrating the key stages of single-crystal X-ray structure determination.

Proposed Synthesis of this compound

The following diagram outlines the proposed synthetic strategy to access this compound.

Caption: A plausible synthetic route for the preparation of this compound.

Relevance in Drug Development

The tetracene scaffold is the core structure of the tetracycline class of antibiotics, highlighting its potential as a pharmacophore.[4] The addition of a carboxylic acid group to a PAH like tetracene can serve several purposes in drug development:

-

Improved Pharmacokinetics: The carboxylic acid group can be used to modulate the aqueous solubility and lipophilicity of the molecule, which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.

-

Target Binding: Carboxylic acids are excellent hydrogen bond donors and acceptors and can form strong ionic interactions (salt bridges) with basic residues (e.g., lysine, arginine) in protein binding sites.

-

Bioisosteric Replacement: In medicinal chemistry, a carboxylic acid group can be a key component of a pharmacophore. Understanding its structural role can inform the design of bioisosteres with improved properties.

The synthesis and structural characterization of novel tetracene derivatives, such as this compound, are therefore of significant interest to the drug discovery and development community.

References

An In-depth Technical Guide to the Fluorescence Spectrum of Tetracene-1-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the anticipated fluorescence properties of tetracene-1-carboxylic acid, a derivative of the well-studied polycyclic aromatic hydrocarbon, tetracene. While specific experimental data for this compound is not widely available in published literature, this document extrapolates from the known photophysical characteristics of tetracene and the typical influence of carboxylic acid functional groups on aromatic fluorophores. This guide offers a robust theoretical framework, including expected spectral data, detailed experimental protocols for characterization, and a conceptual visualization of the fluorescence process. This information is intended to serve as a valuable resource for researchers utilizing this compound in drug development, bio-imaging, and materials science, enabling them to design and interpret fluorescence-based experiments effectively.

Introduction

Tetracene and its derivatives are a class of organic molecules that have garnered significant interest due to their unique electronic and photophysical properties, leading to applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes. The introduction of a carboxylic acid moiety to the tetracene core, forming this compound, is expected to modify its solubility, biocompatibility, and spectral properties, making it a potentially valuable tool in biological and pharmaceutical research. Understanding the fluorescence spectrum of this compound is paramount for its effective application. This guide outlines the expected fluorescence characteristics and provides the necessary protocols for their experimental determination.

Expected Photophysical Properties

The fluorescence of tetracene is characterized by a structured emission spectrum in the green-orange region of the visible spectrum. The addition of a carboxylic acid group at the 1-position is anticipated to influence these properties in several ways:

-

Solvatochromism: The carboxylic acid group can engage in hydrogen bonding with protic solvents, leading to shifts in the emission maxima. In polar protic solvents, a red-shift (bathochromic shift) of the emission spectrum is expected compared to nonpolar solvents. This is due to the stabilization of the more polar excited state by the solvent molecules.

-

pH Sensitivity: The protonation state of the carboxylic acid group will significantly impact the fluorescence. At pH values below its pKa, the group will be protonated (-COOH), while at higher pH values, it will be deprotonated (-COO⁻). This change in charge and electronic nature can lead to distinct differences in the fluorescence quantum yield and emission wavelength.

-

Aggregation Effects: Aromatic carboxylic acids are known to form dimers and other aggregates in solution, which can lead to fluorescence quenching or the appearance of new, broad emission bands at longer wavelengths, often attributed to excimer formation.

Quantitative Data (Hypothetical)

The following table summarizes the expected, representative quantitative fluorescence data for this compound in a common organic solvent like ethanol. These values are extrapolated from known data for tetracene and typical effects of carboxylic acid substitution.

| Parameter | Expected Value | Notes |

| Excitation Maximum (λex) | ~440 nm | Expected to be similar to the lowest energy absorption band of the tetracene core. |

| Emission Maximum (λem) | ~480 - 550 nm | A structured emission is expected, with the exact maxima being solvent-dependent. |

| Stokes Shift | ~40 - 110 nm | The shift will likely be larger in more polar solvents. |

| Fluorescence Quantum Yield (Φf) | 0.1 - 0.3 | The carboxylic acid group may introduce non-radiative decay pathways, potentially lowering the quantum yield compared to unsubstituted tetracene. |

| Fluorescence Lifetime (τf) | 1 - 5 ns | The lifetime is expected to be in the nanosecond range, typical for many organic fluorophores. |

Experimental Protocols

To experimentally determine the fluorescence spectrum and related properties of this compound, the following protocols are recommended:

Sample Preparation

-

Solvent Selection: Choose a spectroscopic grade solvent appropriate for the experimental goals (e.g., ethanol for general characterization, a series of solvents with varying polarity for solvatochromism studies, or buffered aqueous solutions for pH titration).

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of this compound in the chosen solvent. Gentle warming or sonication may be required to aid dissolution.

-

Working Solution Preparation: Dilute the stock solution to a final concentration suitable for fluorescence measurements, typically in the micromolar range (e.g., 1-10 µM), to avoid inner filter effects and aggregation. The absorbance of the solution at the excitation wavelength should generally be kept below 0.1.

Fluorescence Spectroscopy

-

Instrumentation: Utilize a calibrated spectrofluorometer equipped with a suitable light source (e.g., Xenon arc lamp) and a sensitive detector (e.g., photomultiplier tube).

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the wavelength of maximum emission.

-

Scan the excitation monochromator over a range of shorter wavelengths (e.g., 300-470 nm).

-

The resulting spectrum should resemble the absorption spectrum of the compound.

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the wavelength of maximum absorption/excitation.

-

Scan the emission monochromator over a range of longer wavelengths (e.g., 450-700 nm).

-

-

Quantum Yield Determination:

-

Measure the integrated fluorescence intensity of the this compound solution and a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54) under identical experimental conditions (excitation wavelength, slit widths).

-

Measure the absorbance of both solutions at the excitation wavelength.

-

Calculate the quantum yield using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

-

-

Lifetime Measurement:

-

Utilize a time-correlated single-photon counting (TCSPC) system.

-

Excite the sample with a pulsed light source (e.g., a laser diode or LED) at the excitation maximum.

-

Collect the fluorescence decay profile and fit it to an exponential decay model to determine the fluorescence lifetime.

-

Visualizations

The following diagrams illustrate key concepts related to the fluorescence of this compound.

An In-Depth Technical Guide to Tetracene-1-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tetracene-1-carboxylic acid, a derivative of the polycyclic aromatic hydrocarbon tetracene. This document details its fundamental molecular properties, potential synthetic approaches, and explores its nascent role in scientific research.

Core Molecular Data

The foundational quantitative data for this compound is summarized below, providing a clear reference for researchers.

| Property | Value |

| Molecular Formula | C₁₉H₁₂O₂ |

| Molecular Weight | 272.3 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1096253-45-0 |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be logically approached through established organic chemistry methodologies. The following represents a plausible synthetic workflow based on known reactions for similar compounds.

Proposed Synthetic Pathway: A Hypothetical Approach

A feasible route to this compound could involve a multi-step process starting from a more readily available tetracene derivative. One logical precursor would be 1-bromotetracene. The general workflow for such a synthesis is outlined below.

Detailed Methodologies

Step 1: Formation of the Grignard Reagent (1-tetracenylmagnesium bromide)

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled. All glassware must be scrupulously dried to prevent quenching of the Grignard reagent.

-

Reagents: Magnesium turnings are placed in the flask. Anhydrous diethyl ether is added as the solvent.

-

Initiation: A solution of 1-bromotetracene in anhydrous ether is added dropwise from the dropping funnel. The reaction is typically initiated with gentle heating or the addition of a small crystal of iodine.

-

Reaction: The reaction mixture is refluxed until the magnesium is consumed, resulting in the formation of 1-tetracenylmagnesium bromide.

Step 2: Carboxylation

-

Carbon Dioxide Source: Solid carbon dioxide (dry ice) is crushed and added to a separate flask containing anhydrous ether to create a slurry.

-

Addition: The prepared Grignard reagent is slowly added to the vigorously stirred carbon dioxide slurry. This exothermic reaction should be controlled by cooling the reaction vessel in an ice bath.

-

Intermediate Formation: The addition results in the formation of the magnesium salt of this compound.

Step 3: Acidification

-

Quenching: The reaction mixture is carefully quenched by pouring it over a mixture of crushed ice and a dilute strong acid, such as hydrochloric acid.

-

Protonation: The acidic workup protonates the carboxylate salt, yielding the final product, this compound.

-

Purification: The crude product can be extracted with an organic solvent, followed by purification techniques such as recrystallization or column chromatography to obtain the pure acid.

Potential Applications and Research Directions

While specific biological signaling pathways involving this compound have not been identified, its structural motifs suggest potential areas of investigation for researchers in drug development.

Logical Relationship of Potential Research Areas

A Technical Guide to Tetracene-1-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tetracene-1-carboxylic acid, a polycyclic aromatic hydrocarbon derivative. The document details its chemical identity, physicochemical properties, and outlines a plausible synthetic pathway and a general characterization workflow relevant to research and development.

Chemical Identity and Properties

This compound is a derivative of tetracene, a four-ringed aromatic hydrocarbon. The addition of a carboxylic acid group at the 1-position introduces polarity and a site for further chemical modification, making it a compound of interest for materials science and medicinal chemistry.

CAS Number: 1096253-45-0[1][2]

The following table summarizes the key computed physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₂O₂ | PubChem[1] |

| Molecular Weight | 272.3 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Topological Polar Surface Area | 37.3 Ų | Smolecule[3] |

| XLogP3 | 5.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Experimental Protocols

Proposed Synthesis of this compound via Grignard Reaction

This protocol describes a potential multi-step synthesis starting from a brominated tetracene precursor.

Step 1: Bromination of Tetracene

-

Reactants: Tetracene, N-Bromosuccinimide (NBS), and a radical initiator such as benzoyl peroxide.

-

Solvent: A non-polar organic solvent like carbon tetrachloride (CCl₄).

-

Procedure:

-

Dissolve tetracene in the solvent in a round-bottom flask.

-

Add N-Bromosuccinimide and a catalytic amount of the radical initiator.

-

Heat the mixture under reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting 1-bromotetracene by column chromatography.

-

Step 2: Formation of the Grignard Reagent

-

Reactants: 1-bromotetracene, magnesium turnings.

-

Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF).

-

Procedure:

-

Activate the magnesium turnings in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add the anhydrous solvent, followed by a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 1-bromotetracene in the anhydrous solvent to the magnesium suspension.

-

Maintain the reaction under gentle reflux until the magnesium is consumed, indicating the formation of the Grignard reagent (1-tetracenylmagnesium bromide).

-

Step 3: Carboxylation

-

Reactants: 1-tetracenylmagnesium bromide, solid carbon dioxide (dry ice).

-

Procedure:

-

Cool the Grignard reagent solution in an ice bath.

-

Carefully add crushed dry ice to the reaction mixture. The Grignard reagent will react with the carbon dioxide to form a magnesium carboxylate salt.

-

Allow the mixture to warm to room temperature.

-

Quench the reaction by slowly adding a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the carboxylate salt to form this compound.

-

Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

-

Purify the final product by recrystallization or column chromatography.

-

Characterization Workflow

The successful synthesis of this compound requires thorough characterization to confirm its identity and purity. The following diagram illustrates a general workflow for the characterization of a newly synthesized organic compound.

References

Navigating the Thermal Landscape of Tetracene-1-Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermal stability and decomposition of tetracene-1-carboxylic acid. While specific experimental data for this compound is not extensively available in public literature, this document extrapolates its expected thermal behavior based on the well-understood characteristics of analogous aromatic carboxylic acids and polycyclic aromatic hydrocarbons. Furthermore, it outlines the standard experimental protocols necessary to precisely determine its thermal properties.

Predicted Thermal Behavior and Decomposition Profile

This compound's structure, featuring a robust tetracene core appended with a carboxylic acid group, suggests a decomposition profile characterized by initial decarboxylation followed by the degradation of the aromatic framework at higher temperatures.

Aromatic carboxylic acids are known to undergo decarboxylation upon heating, releasing carbon dioxide.[1][2][3][4] This initial decomposition step for this compound would yield tetracene. The stability of the resulting tetracene molecule is then dictated by its own thermal limits. Polycyclic aromatic hydrocarbons like tetracene are generally thermally stable, but will decompose at elevated temperatures.

The primary decomposition pathway is anticipated to be the loss of the carboxylic acid group as CO2. However, as observed with other aromatic carboxylic acids, side reactions could potentially occur, including the formation of anhydrides or ring-closure products, although these are generally less favored pathways.[1][2]

Hypothetical Thermal Analysis Data

The following table provides a template for summarizing quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) experiments on this compound. Researchers can utilize this structure to organize their findings for comparative analysis.

| Thermal Property | Expected Range/Value | Analytical Technique |

| Onset of Decomposition (Tonset) | 250 - 400 °C | TGA/DTG |

| Peak Decomposition Temperature (Tpeak) | 300 - 450 °C | TGA/DTG |

| Percentage Weight Loss (Decarboxylation) | ~16.2% (for CO2 loss) | TGA |

| Melting Point (Tm) | >300 °C | DSC |

| Enthalpy of Fusion (ΔHfus) | To be determined | DSC |

| Further Decomposition of Tetracene Core | >450 °C | TGA |

Experimental Protocols

To empirically determine the thermal stability and decomposition pathway of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing precise information on decomposition temperatures and weight loss events.[5][6][7]

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA instrument's microbalance.

-

Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[6]

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C).

-

Heat the sample at a linear rate of 10 °C/min to a final temperature of 600-800 °C.[8]

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

The onset temperature of weight loss indicates the beginning of decomposition.

-

The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rate of decomposition.

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, phase transitions, and enthalpies of reaction.[9][10]

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. An empty, sealed pan should be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Maintain an inert atmosphere, typically with a nitrogen purge at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 30 °C).

-

Heat the sample at a controlled rate, typically 5-10 °C/min, to a temperature beyond any expected thermal events.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

An endothermic peak will indicate melting. The onset of this peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.

-

Exothermic peaks may indicate decomposition or other chemical reactions.

-

Evolved Gas Analysis (EGA) using TGA-Mass Spectrometry (TGA-MS)

To identify the gaseous products evolved during decomposition, the TGA can be coupled to a mass spectrometer.[11][12][13]

Methodology:

-

TGA-MS Setup: The outlet of the TGA furnace is connected to the inlet of a mass spectrometer via a heated transfer line to prevent condensation of the evolved gases.

-

TGA Experiment: A standard TGA experiment is performed as described above.

-

MS Data Acquisition: As the sample is heated and decomposes, the evolved gases are continuously introduced into the mass spectrometer. The mass spectrometer is set to scan a relevant mass-to-charge (m/z) ratio range to detect expected fragments (e.g., m/z 44 for CO2).

-

Data Analysis: The ion current for specific m/z values is plotted as a function of temperature, correlating the evolution of specific gases with the weight loss events observed in the TGA data.

Visualizing the Process

The following diagrams illustrate the potential decomposition pathways and a typical experimental workflow for the thermal analysis of this compound.

Caption: Potential thermal decomposition pathways for this compound.

Caption: Experimental workflow for thermal analysis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mt.com [mt.com]

- 6. libjournals.unca.edu [libjournals.unca.edu]

- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. azom.com [azom.com]

- 10. researchgate.net [researchgate.net]

- 11. TGA-MS | OSRAM Automotive [osram.com]

- 12. researchgate.net [researchgate.net]

- 13. eag.com [eag.com]

An In-depth Technical Guide to the Research of Tetracene Carboxylic Acids

Disclaimer: Scientific literature providing in-depth experimental data and protocols specifically for tetracene-1-carboxylic acid is limited. This guide presents a comprehensive review of the available information on tetracene carboxylic acid isomers and closely related derivatives to provide a valuable resource for researchers, scientists, and drug development professionals. The methodologies and data presented for other isomers can serve as a foundation for the design and characterization of this compound.

Introduction

Tetracene, a polycyclic aromatic hydrocarbon with four linearly fused benzene rings, has garnered significant interest for its unique electronic and photophysical properties. The introduction of carboxylic acid functionalities onto the tetracene core can modulate these properties, enhance solubility, and provide a handle for further chemical modifications, opening up possibilities for applications in organic electronics, sensing, and potentially as intermediates in drug discovery. This technical guide provides a review of the synthesis, properties, and characterization of tetracene carboxylic acids, with a focus on presenting quantitative data and experimental methodologies from the existing literature.

Synthesis of Tetracene Carboxylic Acids

The synthesis of tetracene carboxylic acids can be approached through several general strategies, primarily involving either the introduction of a carboxylic acid group to a pre-formed tetracene core or the construction of the tetracene skeleton from precursors already bearing the carboxyl functionality.

A common and versatile approach involves a Diels-Alder reaction to construct the tetracene framework, followed by an oxidation step to form the carboxylic acid.[1] For instance, dimethylanthracenes can react with appropriate arynes to yield dimethyl-triptycenes, which can then be oxidized to the corresponding triptycene carboxylic acids using a strong oxidizing agent like potassium permanganate.[1] A similar strategy could be envisioned for tetracene derivatives.

Another general route to tetracene derivatives involves the Friedel-Crafts acylation of a substituted naphthalene with phthalic anhydride, followed by cyclization and aromatization steps. Manipulation of the starting materials could allow for the introduction of a group that can be later converted to a carboxylic acid.

A plausible synthetic workflow for tetracene carboxylic acids is outlined below:

Physicochemical Properties

The physicochemical properties of tetracene carboxylic acids are dictated by the extended π-system of the tetracene core and the nature of the carboxylic acid group.

Computed Properties of this compound

While experimental data is scarce, computational methods provide estimated properties for this compound.[2]

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₂O₂ | PubChem[2] |

| Molecular Weight | 272.3 g/mol | PubChem[2] |

| XLogP3 | 5.3 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Exact Mass | 272.083729621 Da | PubChem[2] |

| Monoisotopic Mass | 272.083729621 Da | PubChem[2] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[2] |

| Heavy Atom Count | 21 | PubChem[2] |

Spectroscopic and Electrochemical Properties of Tetracene Derivatives

The electronic properties of tetracene derivatives are highly sensitive to substitution. The introduction of electron-withdrawing or electron-donating groups, including carboxylic acids, can significantly alter their absorption and emission spectra, as well as their electrochemical potentials.

Spectroscopic and Electrochemical Data for Various Tetracene Derivatives

The following table summarizes key spectroscopic and electrochemical data for a selection of tetracene derivatives, providing a comparative overview.

| Compound | λmax abs (nm) | λmax em (nm) | Φrel (%) | Eox (mV) vs SCE | Reference |

| 5,12-Bis(phenylethynyl)tetracene | 548 | 556 | 81 | 780 | [3] |

| 5,12-Bis((trimethylsilyl)ethynyl)tetracene | 540 | 549 | 75 | 830 | [3] |

| 5,12-Bis(ethynyl)tetracene | 530 | 540 | 10 | 850 | [3] |

| 2,8-Dimethoxy-5,11-bis(phenylethynyl)tetracene | 617 | 637 | 50 | 540 | [3] |

| Tetracene Diacid (Tc-DA) | 550 | - | 57 | - | [4] |

| Tetracene Diester (Tc-DE) | 552 | - | 51 | - | [4] |

Note: Φrel is the relative fluorescence quantum yield.

The data illustrates that substitution with ethynyl groups causes a bathochromic (red) shift in both absorption and emission spectra compared to unsubstituted tetracene.[3] The addition of electron-donating methoxy groups further enhances this shift.[3] The tetracene diacid (Tc-DA) and diester (Tc-DE) derivatives also show a red-shifted absorption onset compared to a standard tetracene derivative (TIPS-Tc).[4]

The following diagram illustrates the logical relationship between the type of substituent on the tetracene core and the resulting shift in the absorption/emission wavelength.

References

Health and Safety Information for Tetracene-1-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific safety and toxicological data for tetracene-1-carboxylic acid is limited. This guide is based on information available for the parent compound, tetracene, and general knowledge of polycyclic aromatic hydrocarbons (PAHs) and carboxylic acids. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.

Introduction

This compound is a derivative of tetracene, a polycyclic aromatic hydrocarbon. While its specific toxicological properties have not been extensively studied, its structural similarity to other PAHs warrants a high degree of caution. PAHs are a class of chemicals known for their potential carcinogenic, mutagenic, and teratogenic effects. The addition of a carboxylic acid functional group may alter the compound's solubility, reactivity, and biological interactions. This guide provides a summary of available safety information and general best practices for handling this compound in a research and development setting.

Hazard Identification and Classification

Due to the lack of specific data for this compound, the hazard classification is extrapolated from the parent compound, tetracene, and the general hazards of aromatic carboxylic acids.

Table 1: GHS Hazard Statements for Tetracene (as a proxy)

| Hazard Class | Hazard Statement |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1] |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation.[1] |

| Serious eye damage/eye irritation (Category 2) | H319: Causes serious eye irritation.[1] |

| Specific target organ toxicity - single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation.[1] |

| Carcinogenicity (Category 2) | H351: Suspected of causing cancer.[1] |

| Hazardous to the aquatic environment, acute hazard (Category 1) | H400: Very toxic to aquatic life.[1] |

| Hazardous to the aquatic environment, long-term hazard (Category 1) | H410: Very toxic to aquatic life with long lasting effects.[1] |

Note: The carboxylic acid moiety may influence the toxicological profile. Some carboxylic acid-containing drugs have been associated with idiosyncratic drug toxicity.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₂O₂ | PubChem[2] |

| Molecular Weight | 272.3 g/mol | PubChem[2] |

| Appearance | Pale orange powder (presumed, based on tetracene) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Insoluble in water (presumed, based on tetracene) | - |

| XLogP3 | 5.3 | PubChem[2] |

Experimental Protocols and Safe Handling

Given the presumed hazards, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

Table 3: Recommended Personal Protective Equipment

| Equipment | Specification |

| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |

| Respiratory Protection | Use in a certified fume hood. If handling outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor/particulate filter is recommended. |

Engineering Controls

-

Fume Hood: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation.

Safe Handling Practices

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.

-

Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, immediate action is critical.

Table 4: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Logical Workflow for Handling this compound

The following diagram illustrates a logical workflow for researchers handling this compound, from initial risk assessment to final disposal.

Caption: Workflow for safely handling this compound.

This guide is intended to provide a framework for the safe handling of this compound. Researchers are strongly encouraged to seek out additional information and consult with their institution's environmental health and safety department before commencing any work with this compound.

References

Methodological & Application

Application Note: Tetracene-1-Carboxylic Acid for Chemical Sensor Development

Application of Tetracene-1-Carboxylic Acid in Solar-to-Chemical Energy Conversion

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of solar energy into chemical fuels is a paramount goal in renewable energy research. Photocatalytic systems that can harness sunlight to drive chemical reactions, such as carbon dioxide (CO₂) reduction and hydrogen (H₂) evolution from water, offer a promising pathway to sustainable fuel production. Tetracene and its derivatives are compelling candidates for organic photosensitizers in these systems due to their strong absorption in the visible spectrum and tunable photophysical properties. Tetracene-1-carboxylic acid, in particular, combines the desirable light-harvesting characteristics of the tetracene core with a carboxylic acid functional group that allows for robust anchoring to semiconductor surfaces, such as titanium dioxide (TiO₂). This firm attachment facilitates efficient electron transfer, a critical step in the photocatalytic cycle.

These application notes provide an overview of the potential uses of this compound in solar-to-chemical energy conversion and offer detailed protocols for its application in photocatalytic CO₂ reduction and hydrogen evolution.

Principle of Operation

In a typical heterogeneous photocatalytic system, this compound acts as a photosensitizer. When anchored to a wide-bandgap semiconductor like TiO₂, the tetracene moiety absorbs visible light, promoting an electron to an excited state. This excited electron is then injected into the conduction band of the semiconductor, initiating the flow of electrons necessary for chemical reactions. The carboxylic acid group not only serves as an anchor but also electronically couples the photosensitizer to the semiconductor, enhancing the efficiency of this charge separation. The oxidized photosensitizer is subsequently regenerated by a sacrificial electron donor present in the solution. The electrons in the semiconductor's conduction band can then be utilized to reduce CO₂ to valuable chemical feedstocks or to reduce protons to generate hydrogen gas.

Potential Applications

-

Photocatalytic CO₂ Reduction: this compound can be employed as a photosensitizer in systems designed to convert CO₂ into fuels like methane (CH₄), carbon monoxide (CO), or formic acid (HCOOH).

-

Photocatalytic Hydrogen Evolution: Its strong visible light absorption makes it suitable for sensitizing semiconductors in the photocatalytic splitting of water to produce hydrogen gas.

-

Organic Synthesis: The generation of reactive radical intermediates via photoredox catalysis using this compound can be applied to various organic transformations.[1]

Data Presentation

While specific quantitative data for this compound in these applications is emerging, the following tables present representative data from analogous systems using organic photosensitizers for CO₂ reduction and hydrogen evolution. This information provides a benchmark for expected performance.

Table 1: Representative Performance of Organic Photosensitizers in Photocatalytic CO₂ Reduction

| Photosensitizer System | Sacrificial Donor | Co-catalyst | Products | Turnover Number (TON) | Quantum Yield (%) | Reference |

| Phenoxazine-based dye / Iron porphyrin | Tertiary amine | - | CO, CH₄ | 149 (CO), 29 (CH₄) | 0.47 (for CH₄) | [2] |

| Covalent Organic Framework (COF) | Triethanolamine (TEOA) | Cobalt complex | CO | - | - | [3] |

| Ullazine Supramolecular Polymer / Cobalt Catalyst | Sacrificial electron donor | - | CO, CH₄ | - | - | [4] |

Table 2: Representative Performance of Organic Photosensitizers in Photocatalytic Hydrogen Evolution

| Photosensitizer System | Sacrificial Donor | Co-catalyst | H₂ Evolution Rate (μmol h⁻¹ g⁻¹) | Turnover Number (TON) | Reference |

| Covalent Organic Framework / Cobaloxime | Triethanolamine (TEOA) | - | 782 | 54.4 | [5] |

| Cyanine-sensitized Ag/TiO₂ | Methanol | - | 330 (rate in μmol min⁻¹) | - | [6] |

| Subphthalocyanine/TiO₂ | Triethanolamine (TEOA) | None | 176 (rate in mmol h⁻¹) | 12,279 | [7] |

Experimental Protocols

The following are detailed, representative protocols for the application of this compound in photocatalytic CO₂ reduction and hydrogen evolution. These should be considered as starting points and may require optimization for specific experimental setups.

Protocol 1: Photocatalytic CO₂ Reduction

Objective: To evaluate the performance of this compound as a photosensitizer for the reduction of CO₂.

Materials:

-

This compound

-

Titanium dioxide (TiO₂, anatase, high surface area)

-

Co-catalyst (e.g., cobalt or iron complex, optional)

-

Solvent: Acetonitrile or Dimethylformamide (DMF), anhydrous

-

Sacrificial electron donor: Triethanolamine (TEOA)

-

High-purity CO₂ gas (99.995%)

-

Photoreactor with a gas-tight seal and a quartz window

-

Light source: Solar simulator or a lamp with a suitable cutoff filter (e.g., > 420 nm)

-

Gas chromatograph (GC) for product analysis (CO, CH₄)

-

High-performance liquid chromatograph (HPLC) for liquid product analysis (e.g., formic acid)

Procedure:

-

Preparation of the Photosensitized Catalyst:

-

Disperse a known amount of TiO₂ powder in a solution of this compound in a suitable solvent (e.g., ethanol or DMF).

-

Stir the suspension in the dark for 24 hours to ensure complete adsorption of the photosensitizer onto the TiO₂ surface.

-

Collect the photosensitized TiO₂ powder by centrifugation, wash with the solvent to remove any non-adsorbed dye, and dry under vacuum.

-

-

Photocatalytic Reaction:

-

Place a specific amount of the this compound-sensitized TiO₂ catalyst into the photoreactor.

-

If a co-catalyst is used, add it to the reactor at this stage.

-

Add the solvent and the sacrificial electron donor (e.g., 0.1 M TEOA in acetonitrile).

-

Seal the reactor and purge with high-purity CO₂ for at least 30 minutes to ensure a CO₂-saturated atmosphere.

-

Pressurize the reactor with CO₂ to a desired pressure (e.g., 1 atm).

-

Place the reactor under the light source and begin irradiation while stirring the reaction mixture continuously.

-

-

Product Analysis:

-

At regular time intervals, take gas samples from the headspace of the reactor using a gas-tight syringe.

-

Analyze the gas samples using a GC equipped with a suitable detector (e.g., TCD for CO and FID with a methanizer for CH₄).

-

After the reaction, collect a liquid sample and analyze for any liquid products using HPLC.

-

-

Control Experiments:

-

Perform control experiments in the absence of light, catalyst, or sacrificial donor to confirm that the observed products are from the photocatalytic reaction.

-

Protocol 2: Photocatalytic Hydrogen Evolution

Objective: To assess the efficiency of this compound as a photosensitizer for hydrogen production from water.

Materials:

-

This compound-sensitized TiO₂ (prepared as in Protocol 1)

-

Solvent: Acetonitrile/water mixture (e.g., 4:1 v/v)

-

Sacrificial electron donor: Triethanolamine (TEOA) or ascorbic acid

-

Proton source: Water

-

Photoreactor with a gas-tight seal and a quartz window

-

Light source: Solar simulator or a lamp with a suitable cutoff filter (e.g., > 420 nm)

-

Gas chromatograph (GC) with a Thermal Conductivity Detector (TCD) for H₂ analysis

Procedure:

-

Reaction Setup:

-

Disperse a known quantity of the this compound-sensitized TiO₂ catalyst in the acetonitrile/water mixture in the photoreactor.

-

Add the sacrificial electron donor to the suspension.

-

Seal the reactor and thoroughly degas the suspension by purging with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes to remove any dissolved oxygen.

-

-

Photocatalytic Reaction:

-

Irradiate the stirred suspension with the light source.

-

Maintain a constant temperature during the experiment.

-

-

Hydrogen Quantification:

-

Periodically, take gas samples from the headspace of the reactor using a gas-tight syringe.

-

Inject the samples into a GC-TCD to quantify the amount of hydrogen produced.

-

-

Control Experiments:

-

Conduct control experiments under identical conditions but without light, catalyst, or sacrificial donor to verify that hydrogen is produced photocatalytically.

-

Visualizations

Photocatalytic CO₂ Reduction Workflow

Caption: Workflow for photocatalytic CO₂ reduction.

General Mechanism for Photocatalytic Solar-to-Chemical Conversion

Caption: Mechanism of photosensitization.

Logical Relationship for System Components

Caption: Key components and their interactions.

References

- 1. BJOC - Photocatalysis with organic dyes: facile access to reactive intermediates for synthesis [beilstein-journals.org]

- 2. Visible-Light-Driven Conversion of CO2 to CH4 with an Organic Sensitizer and an Iron Porphyrin Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 4. research.unipd.it [research.unipd.it]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Photocatalytic hydrogen evolution over cyanine-sensitized Ag/TiO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solar light-driven hydrogen evolution by co-catalyst-free subphthalocyanine-sensitized photocatalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Functionalization of Silicon Surfaces with Tetracene-1-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of silicon surfaces with organic molecules is a cornerstone of modern materials science, enabling the development of advanced biosensors, molecular electronics, and novel drug delivery platforms. Tetracene, a polycyclic aromatic hydrocarbon, is of particular interest due to its unique electronic and photophysical properties. Covalently attaching tetracene derivatives, such as tetracene-1-carboxylic acid, to silicon surfaces allows for the precise control of surface chemistry and the creation of interfaces with tailored functionalities.

These application notes provide a detailed, two-step protocol for the covalent immobilization of this compound onto silicon substrates. The process involves the initial formation of an amine-terminated surface using (3-aminopropyl)triethoxysilane (APTES), followed by the coupling of the carboxylic acid to the surface-bound amine groups via amide bond formation facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This method ensures a stable, covalent linkage between the tetracene moiety and the silicon substrate.

Included are comprehensive experimental protocols, tables summarizing key quantitative data for surface characterization at each step, and diagrams illustrating the experimental workflow and chemical transformations.

Data Presentation

The following tables summarize the expected quantitative data for the characterization of the silicon surface at each stage of the functionalization process. These values are compiled from literature and should be considered as typical ranges. Actual results may vary depending on specific experimental conditions.

Table 1: Surface Characterization of Amine-Functionalized Silicon (Si-APTES)

| Parameter | Method | Expected Value/Range | Reference |

| Water Contact Angle | Goniometry | 55° - 70° | [1][2] |

| Layer Thickness | Ellipsometry | 0.5 - 2.5 nm | [3] |

| Surface Roughness (RMS) | AFM | 0.2 - 0.7 nm | [3] |

| XPS Atomic Concentration | |||

| Carbon (C1s) | XPS | 15 - 30% | [1] |

| Nitrogen (N1s) | XPS | 5 - 10% | [1] |

| Silicon (Si2p) | XPS | 30 - 50% | [1] |

| Oxygen (O1s) | XPS | 20 - 40% | [1] |

| High-Resolution XPS (Binding Energy) | |||

| C1s (C-C, C-H) | XPS | ~285.0 eV | [1] |

| C1s (C-N) | XPS | ~286.5 eV | [1] |

| N1s (Amine, -NH2) | XPS | ~400.0 eV | [4] |

| N1s (Protonated Amine, -NH3+) | XPS | ~401.5 eV | [5] |

Table 2: Surface Characterization of Tetracene-Functionalized Silicon (Si-Tetracene)

| Parameter | Method | Expected Value/Range | Reference |

| Water Contact Angle | Goniometry | 70° - 85° | General trend for aromatic monolayers |

| Layer Thickness | Ellipsometry | 1.5 - 4.0 nm | Estimated increase from APTES layer |

| XPS Atomic Concentration | |||

| Carbon (C1s) | XPS | Increased | [6] |

| Nitrogen (N1s) | XPS | Stable or slight decrease | [6] |

| High-Resolution XPS (Binding Energy) | |||

| C1s (C=O in Amide) | XPS | ~288.0 eV | [5] |

| N1s (Amide, -N-C=O) | XPS | ~400.5 eV | [4] |

Experimental Protocols

Materials and Reagents:

-

Silicon wafers (e.g., Si(100) or Si(111))

-

Sulfuric acid (H₂SO₄, 98%)

-

Hydrogen peroxide (H₂O₂, 30%)

-

(3-Aminopropyl)triethoxysilane (APTES, ≥98%)

-

Anhydrous toluene

-

Ethanol (absolute)

-

Deionized (DI) water (18.2 MΩ·cm)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Nitrogen gas (high purity)

Protocol 1: Silicon Wafer Cleaning and Hydroxylation

This protocol describes the preparation of a clean, hydrophilic silicon surface with exposed silanol (Si-OH) groups, which are essential for the subsequent silanization step.

-

Piranha Solution Preparation (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment).

-

Prepare the Piranha solution by slowly adding 1 part of H₂O₂ (30%) to 3 parts of H₂SO₄ (98%) in a glass beaker. The reaction is highly exothermic.

-

-

Wafer Cleaning:

-

Immerse the silicon wafers in the Piranha solution for 15-30 minutes at room temperature.

-

Remove the wafers using Teflon tweezers and rinse them extensively with DI water.

-

Rinse the wafers with ethanol.

-

Dry the wafers under a stream of high-purity nitrogen gas.

-

-

Surface Activation (Optional but recommended):

-

Expose the cleaned wafers to an oxygen plasma cleaner for 2-5 minutes to ensure a high density of surface silanol groups.

-

Protocol 2: Amine Functionalization with APTES

This protocol details the deposition of an APTES monolayer to create an amine-terminated silicon surface.

-

Solution Preparation:

-